molecular formula C16H15NO4 B11607706 3-[(2,4-dimethoxyphenyl)amino]-2-benzofuran-1(3H)-one

3-[(2,4-dimethoxyphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B11607706
M. Wt: 285.29 g/mol
InChI Key: JMZXYVQBWSMWGP-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethoxyphenyl)amino]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused with a phenyl group substituted with two methoxy groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dimethoxyphenyl)amino]-2-benzofuran-1(3H)-one typically involves the reaction of 2,4-dimethoxyaniline with 2-bromo-1-benzofuran under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethoxyphenyl)amino]-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-Dimethoxyphenyl)amino]-2-benzofuran-1(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-dimethoxyphenyl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dimethoxyphenyl)amino]-2-benzofuran-1(3H)-one is unique due to its specific combination of a benzofuran ring and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-(2,4-dimethoxyanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15NO4/c1-19-10-7-8-13(14(9-10)20-2)17-15-11-5-3-4-6-12(11)16(18)21-15/h3-9,15,17H,1-2H3

InChI Key

JMZXYVQBWSMWGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2C3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

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